molecular formula C19H19ClN4O2 B2398524 N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2380032-67-5

N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide

Cat. No. B2398524
CAS RN: 2380032-67-5
M. Wt: 370.84
InChI Key: VGGVJIWQOYEZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell proliferation, induction of apoptosis, neuroprotection, anti-inflammatory effects, and anti-atherosclerotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide in lab experiments is its potential therapeutic applications in various fields of medicine. Another advantage is its relatively simple synthesis method. One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to conduct more preclinical studies to evaluate its potential therapeutic applications in various fields of medicine. Additionally, clinical trials could be conducted to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide involves the reaction of 3-chloroaniline with 4-cyanopyridine-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product.

Scientific Research Applications

N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and cardiovascular diseases. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, it has been studied for its potential neuroprotective effects. In cardiovascular diseases, it has been studied for its potential anti-inflammatory and anti-atherosclerotic effects.

properties

IUPAC Name

N-(3-chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-16-4-1-5-17(10-16)23-19(25)24-8-2-3-15(12-24)13-26-18-9-14(11-21)6-7-22-18/h1,4-7,9-10,15H,2-3,8,12-13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGVJIWQOYEZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)Cl)COC3=NC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.